2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid Methyl Ester
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Overview
Description
2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid Methyl Ester is a synthetic compound that belongs to the family of sialic acid derivatives. Sialic acids are a group of nine-carbon sugars that play crucial roles in biological processes, including cell-cell interactions, microbial pathogenesis, and immune responses. This particular compound is characterized by the presence of a p-nitrophenyl group, which is often used as a chromogenic or fluorogenic label in biochemical assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid Methyl Ester typically involves the esterification of the corresponding sialic acid derivative with p-nitrophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond. The reaction conditions often include anhydrous solvents like dichloromethane or dimethylformamide (DMF) and are conducted under inert atmosphere to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid Methyl Ester undergoes various chemical reactions, including:
Substitution: The p-nitrophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine).
Major Products
Hydrolysis: Sialic acid and p-nitrophenol.
Reduction: Amino derivative of the sialic acid ester.
Substitution: Various substituted sialic acid esters depending on the nucleophile used.
Scientific Research Applications
2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid Methyl Ester has several applications in scientific research:
Biochemical Assays: Used as a substrate in enzymatic assays to measure the activity of sialidases and esterases.
Drug Development: Serves as a model compound in the development of sialic acid-based therapeutics and inhibitors.
Glycobiology: Utilized in studies of glycan interactions and modifications, particularly in the context of cell surface glycoproteins and glycolipids.
Diagnostic Tools: Employed in the design of diagnostic assays for detecting microbial pathogens and monitoring disease biomarkers.
Mechanism of Action
The mechanism of action of 2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid Methyl Ester primarily involves its role as a substrate for enzymatic reactions. For instance, in the presence of sialidases, the compound undergoes cleavage to release p-nitrophenol, which can be quantitatively measured due to its chromogenic properties . This allows researchers to study the activity and specificity of sialidases and other related enzymes. The molecular targets include sialidases and esterases, which catalyze the hydrolysis of the ester bond in the compound .
Comparison with Similar Compounds
Similar Compounds
2-O-(p-Nitrophenyl)-alpha-D-N-acetylneuraminic Acid: Similar structure but with an acetyl group instead of a glycolyl group.
2-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic Acid: Contains a 4-methylumbelliferyl group instead of a p-nitrophenyl group.
Uniqueness
2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid Methyl Ester is unique due to the presence of the glycolyl group, which can influence its biochemical properties and interactions. The p-nitrophenyl group also provides a useful chromogenic label for various assays, making it a valuable tool in biochemical and diagnostic research .
Properties
IUPAC Name |
methyl (2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O12/c1-30-17(27)18(31-10-4-2-9(3-5-10)20(28)29)6-11(23)14(19-13(25)8-22)16(32-18)15(26)12(24)7-21/h2-5,11-12,14-16,21-24,26H,6-8H2,1H3,(H,19,25)/t11-,12+,14+,15+,16+,18+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMDUGWMVDDTFR-GEDSSDLISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C(C(O1)C(C(CO)O)O)NC(=O)CO)O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858195 |
Source
|
Record name | methyl (2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000890-53-8 |
Source
|
Record name | methyl (2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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